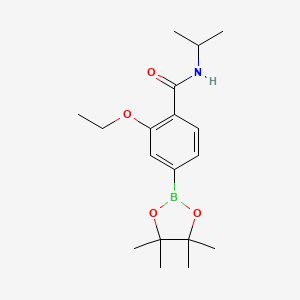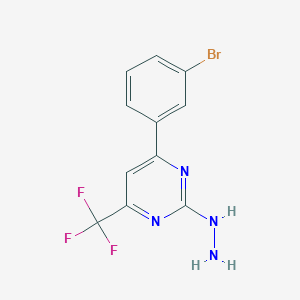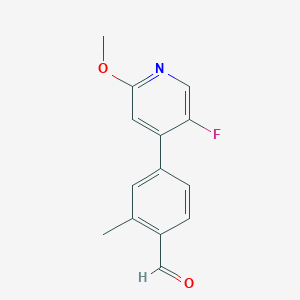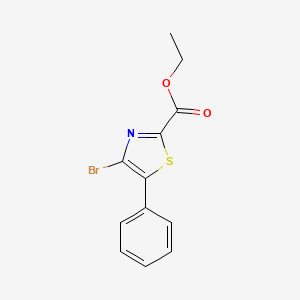![molecular formula C14H12N6O3 B13725101 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile is a complex organic compound with a unique structure that combines a pyrazole ring, a hydrazone linkage, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor, such as cyanogen bromide.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the pyrazole derivative with 2-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified pyrazole or hydrazone structures.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving nitroaromatic compounds.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Antimicrobial Activity: Preliminary studies may indicate its potential as an antimicrobial agent.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be explored as a potential pesticide or herbicide due to its chemical reactivity.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. The pyrazole ring and hydrazone linkage may also play roles in binding to enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-aminophenyl)hydrazono]-3-oxopropanenitrile: Similar structure but with an amino group instead of a nitro group.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-chlorophenyl)hydrazono]-3-oxopropanenitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile imparts unique reactivity and potential biological activity. This distinguishes it from similar compounds with different substituents, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12N6O3 |
|---|---|
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
(1Z)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C14H12N6O3/c1-9-7-10(2)19(18-9)14(21)12(8-15)17-16-11-5-3-4-6-13(11)20(22)23/h3-7,16H,1-2H3/b17-12- |
Clave InChI |
BKMRBYHXWXDJNA-ATVHPVEESA-N |
SMILES isomérico |
CC1=CC(=NN1C(=O)/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
SMILES canónico |
CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


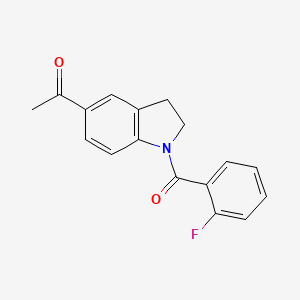
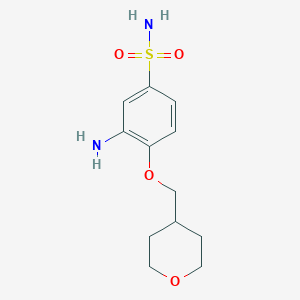
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
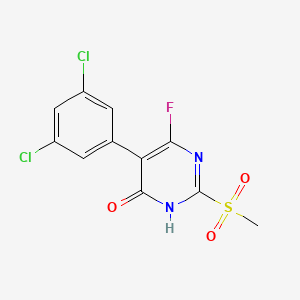
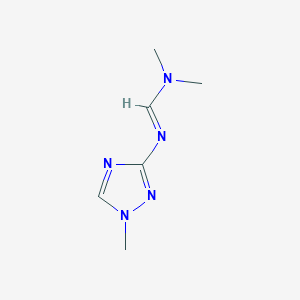
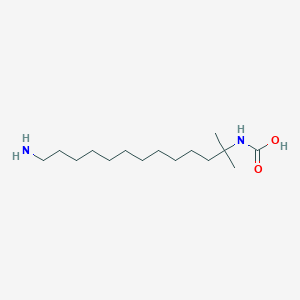
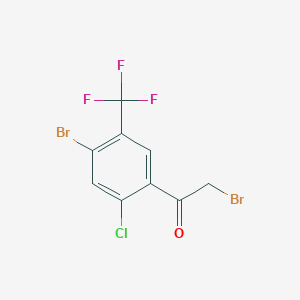
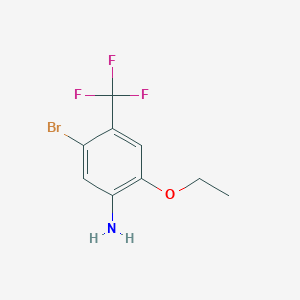
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
